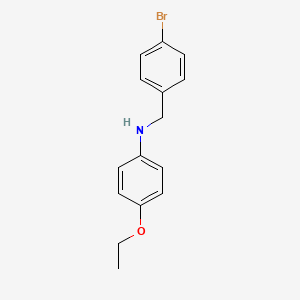
(4-bromobenzyl)(4-ethoxyphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromobenzyl)(4-ethoxyphenyl)amine, also known as BBPEA, is a chemical compound that belongs to the class of phenethylamines. It is a white or off-white powder that is used in scientific research for various purposes, including studying its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(4-bromobenzyl)(4-ethoxyphenyl)amine is used in scientific research for various purposes, including studying its mechanism of action and biochemical and physiological effects. It is also used as a reference standard for analytical purposes, such as in the development of analytical methods for detecting this compound in biological samples. Additionally, this compound is used in the synthesis of other compounds, such as radiolabeled derivatives, that are used in imaging studies.
Mecanismo De Acción
The exact mechanism of action of (4-bromobenzyl)(4-ethoxyphenyl)amine is not fully understood. However, it is believed to act as a selective dopamine receptor agonist, specifically targeting the D1 and D2 receptors. It may also have affinity for other receptors, such as the serotonin and norepinephrine receptors. Its binding to these receptors leads to the release of neurotransmitters, such as dopamine, which are involved in various physiological processes, including reward, motivation, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce stereotypy, which are behaviors associated with increased dopamine release in the brain. It has also been shown to increase heart rate and blood pressure, which are physiological effects associated with the activation of the sympathetic nervous system. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-bromobenzyl)(4-ethoxyphenyl)amine in lab experiments is its selectivity for dopamine receptors, which allows for the study of the specific role of dopamine in various physiological processes. Additionally, its availability as a reference standard allows for the development of analytical methods for detecting this compound in biological samples. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-bromobenzyl)(4-ethoxyphenyl)amine. One direction is the development of new analytical methods for detecting this compound in biological samples, which may aid in the detection of this compound use in forensic and toxicology settings. Another direction is the study of the long-term effects of this compound use, particularly on the dopamine system and other physiological processes. Additionally, the use of this compound as a potential treatment for Parkinson's disease and other neurological disorders warrants further investigation.
Métodos De Síntesis
The synthesis of (4-bromobenzyl)(4-ethoxyphenyl)amine involves the reaction of 4-bromobenzyl chloride with 4-ethoxyaniline in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature and for a specific duration. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-10,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREYZPRZWNHQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)
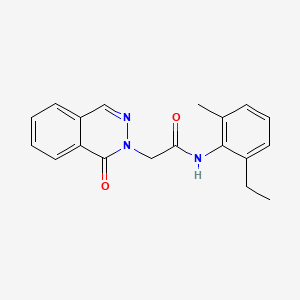
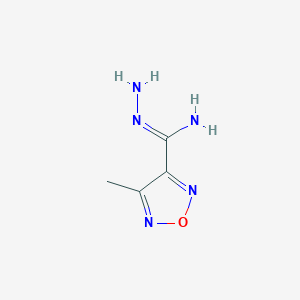

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)

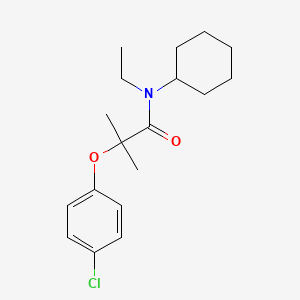

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)
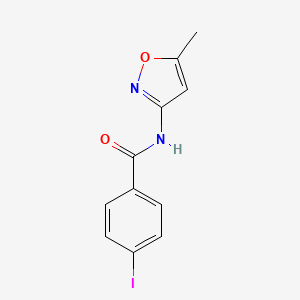
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)

